molecular formula C11H13N3O B13994583 3-(Methoxymethyl)-1-phenyl-1H-pyrazol-5-amine

3-(Methoxymethyl)-1-phenyl-1H-pyrazol-5-amine

Cat. No.: B13994583
M. Wt: 203.24 g/mol
InChI Key: DSVVTTONZVOBII-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)-1-phenyl-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a methoxymethyl group at the 3-position and a phenyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)-1-phenyl-1H-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a methoxymethyl-substituted hydrazine with a phenyl-substituted ketone, followed by cyclization to form the pyrazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)-1-phenyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form a formyl or carboxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of formyl or carboxyl derivatives.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Introduction of substituents such as halogens or nitro groups on the phenyl ring.

Scientific Research Applications

3-(Methoxymethyl)-1-phenyl-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)-1-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]acetic acid
  • 4-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]butanoic acid
  • 4-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]butanoic acid

Uniqueness

3-(Methoxymethyl)-1-phenyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the methoxymethyl group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

5-(methoxymethyl)-2-phenylpyrazol-3-amine

InChI

InChI=1S/C11H13N3O/c1-15-8-9-7-11(12)14(13-9)10-5-3-2-4-6-10/h2-7H,8,12H2,1H3

InChI Key

DSVVTTONZVOBII-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN(C(=C1)N)C2=CC=CC=C2

Origin of Product

United States

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